N-(3-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
Description
N-(3-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide (CAS: 1105038-64-9; molecular formula: C₂₁H₂₃N₃O₃S; molecular weight: 397.49 g/mol) is a synthetic acetamide derivative featuring a 3-methylphenyl group attached to the acetamide nitrogen and a piperazine ring substituted with a trans-β-styrenesulfonyl moiety . This compound belongs to a class of N-(substituted phenyl)acetamides, which are widely utilized as intermediates in organic synthesis and drug discovery, particularly for constructing heterocyclic frameworks like thiadiazoles and piperazinediones . Its structural uniqueness lies in the combination of the sulfonylpiperazine group and the conjugated ethenyl linkage, which may confer distinct electronic and steric properties relevant to biological activity or material stability.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-18-6-5-9-20(16-18)22-21(25)17-23-11-13-24(14-12-23)28(26,27)15-10-19-7-3-2-4-8-19/h2-10,15-16H,11-14,17H2,1H3,(H,22,25)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWGGVRRNSPOCE-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Electronic Effects
- The sulfonyl group in the parent compound and its analogs (e.g., tosyl in , nitro-sulfonyl in ) enhances hydrogen-bond acceptor capacity and stabilizes the piperazine ring conformation. In contrast, sulfanyl groups (e.g., in thiadiazole derivatives ) are less polarizable and more prone to oxidation.
- Electron-donating groups like methoxy () improve solubility and may modulate receptor affinity.
Steric and Pharmacokinetic Considerations
- The 3-methylphenyl group in the parent compound introduces moderate steric hindrance, balancing lipophilicity and metabolic clearance. Replacing it with 4-fluorophenyl () adds metabolic resistance due to fluorine’s electronegativity and small atomic radius.
- Benzothiazole () and thiadiazole () rings introduce planar aromatic systems, which may facilitate π-stacking interactions or intercalation into biological macromolecules.
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